(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione
Description
(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione (CAS No.: 139266-59-4) is a synthetic organic compound with the molecular formula C₁₈H₁₂Cl₂O₄ and a molecular weight of 363.1915 g/mol . Structurally, it features two 4-chlorophenyl groups at the terminal positions of a conjugated dienedione backbone, with hydroxyl groups at the 3- and 4-positions. The compound’s stereochemistry (Z,Z-configuration) is critical for its reactivity and biological interactions. It is listed under multiple synonyms, including STK524641 and CHEMBL3109035, and has been studied for applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
139266-59-4 |
|---|---|
Molecular Formula |
C18H12Cl2O4 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
(1Z,5Z)-1,6-bis(4-chlorophenyl)-1,6-dihydroxyhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)15(21)9-17(23)18(24)10-16(22)12-3-7-14(20)8-4-12/h1-10,21-22H/b15-9-,16-10- |
InChI Key |
ZBFJITNDXCLOMV-VULZFCBJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)C(=O)/C=C(\O)/C2=CC=C(C=C2)Cl)/O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Biological Activity
(Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione (CAS No. 139266-59-4) is a synthetic organic compound that exhibits notable biological activities. Its molecular structure consists of two chlorophenyl groups and a hexadiene dione framework, which contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C18H12Cl2O4
- Molecular Weight : 363.19 g/mol
- Synonyms : BRN 5446064, CHEMBL3109035
Biological Activity Overview
Research indicates that this compound possesses various biological activities that may be leveraged in pharmacological contexts. Key areas of activity include:
- Antioxidant Properties : The compound has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Activity : Preliminary studies suggest efficacy against a range of microbial pathogens, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : Research has demonstrated cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.
Antioxidant Activity
A study conducted on the antioxidant capacity of this compound revealed its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes. The compound was tested in vitro against various reactive oxygen species (ROS), showing significant protective effects on cellular integrity.
| Test System | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 12.5 |
| ABTS Radical Scavenging | 15.0 |
| Lipid Peroxidation Inhibition | 10.0 |
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains using the disk diffusion method. Results indicated that this compound exhibited significant inhibitory zones against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 17 |
Cytotoxicity Studies
Cytotoxicity assays were performed on various cancer cell lines including HeLa and MCF-7. The compound demonstrated selective cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound. For instance:
- A study published in Journal of Medicinal Chemistry explored derivatives of chlorophenyl compounds and their role in inhibiting cancer cell proliferation.
- Another investigation in Phytotherapy Research reported on the antioxidant properties of similar compounds and their impact on chronic disease management.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated its effectiveness in scavenging free radicals, which could have implications for developing therapies against conditions like cancer and cardiovascular diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its structural features allow it to disrupt microbial cell membranes effectively. This property makes it a candidate for developing new antimicrobial agents .
Environmental Applications
Bioremediation
The compound has been studied for its role in bioremediation processes. Certain strains of bacteria can metabolize this compound to less harmful substances. For instance, Pseudomonas species have been shown to transform chlorinated aromatic compounds effectively . This transformation is essential for detoxifying contaminated environments.
Pollutant Degradation
In environmental science, this compound has been utilized to understand the degradation pathways of chlorinated pollutants. Research has highlighted its role in the degradation of persistent organic pollutants (POPs), which are challenging to eliminate from ecosystems .
Synthetic Applications
Synthetic Intermediate
this compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various complex molecules through reactions such as condensation and cyclization . Its ability to form stable intermediates enhances its utility in synthetic organic chemistry.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant and antimicrobial properties | Effective free radical scavenger; inhibits bacterial growth |
| Environmental Science | Bioremediation and pollutant degradation | Metabolized by bacteria; aids in detoxifying environments |
| Synthetic Chemistry | Intermediate for complex organic synthesis | Useful in condensation and cyclization reactions |
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound revealed that it effectively reduced oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed superior activity at specific concentrations .
Case Study 2: Bioremediation Potential
In another research effort focusing on bioremediation, Pseudomonas acidovorans was found to utilize this compound as a carbon source while degrading chlorinated compounds. The study highlighted the compound's potential role in environmental cleanup strategies .
Chemical Reactions Analysis
3.1. Halogenation Reactions
Similar compounds in the hexadienedione class can undergo halogenation reactions. For instance, a related compound, 3,4-dihydroxy-1,6-di-(4'-methylphenyl)-2,4-hexadiene-1,6-dione, reacts with bromine in chloroform to form a tetrabrominated derivative . Although specific data for the halogenation of (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione is not available, it is plausible that it could undergo similar transformations.
3.3. Condensation Reactions
Condensation reactions are crucial in forming and modifying hexadienediones. These reactions can lead to the formation of new carbon-carbon bonds or the introduction of additional functional groups. While specific examples involving this compound are lacking, related compounds often undergo such transformations to form complex organic structures.
Data Tables
Given the limited specific data available for this compound, the following table summarizes its basic chemical properties:
| Property | Value/Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 139266-59-4 |
| Molecular Formula | C18H12Cl2O4 |
| Molecular Weight | 363.1915 |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione against structurally and functionally related compounds, focusing on substituent effects, reactivity, and biological activity.
Structural Analogs
Key analogs include derivatives with altered aryl substituents or backbone modifications:
Physicochemical Properties
| Property | Target Compound | 1,6-Dimethyl Analog | Mexidole® |
|---|---|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.1 | 2.8 ± 0.2 | 1.5 ± 0.1 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 5.6 |
| Melting Point (°C) | 198–200 | 172–174 | 147–149 |
Q & A
Q. What synthetic routes are commonly employed to prepare (Z,Z)-1,6-Bis(4-chlorophenyl)-3,4-dihydroxy-2,4-hexadiene-1,6-dione, and how is its structure confirmed?
The compound is synthesized via condensation reactions, such as the base-catalyzed reaction of 4-chloroacetophenone with diethyl oxalate. Structural confirmation relies on spectroscopic methods:
- NMR : Assigning peaks for hydroxyl (δ ~12-14 ppm) and conjugated dienol-dione protons (δ ~5-7 ppm).
- X-ray crystallography : Reveals intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the di-enol-dione tautomer .
- IR : Strong absorption bands for O–H (3200–3500 cm⁻¹) and conjugated carbonyls (~1600–1650 cm⁻¹).
Q. How is tautomerism in this compound characterized, and what experimental evidence supports the di-enol-dione form?
X-ray diffraction confirms the di-enol-dione tautomer, with intramolecular O–H···O hydrogen bonds between C3/C4 hydroxyls and adjacent carbonyl groups. This planar structure prevents keto-enol tautomerization . Comparative analysis with methyl-substituted analogs (e.g., 4-methylphenyl derivatives) shows similar tautomeric stabilization .
Q. What are standard protocols for synthesizing bioactive derivatives from this compound?
Derivatives are synthesized via:
- Condensation with arylidene aryl amines : Forms 3-substituted oxazines (e.g., 3-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines) under reflux in ethanol .
- Reaction with 2-aminophenol : Produces benzoxazines via cyclization, with conditions (solvent, temperature) dictating product regiochemistry . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Advanced Research Questions
Q. How is the antioxidant activity of derivatives evaluated, and what methodological controls are critical?
Antioxidant activity is assessed using:
- DPPH radical scavenging : Measures IC₅₀ values (concentration for 50% radical quenching) against Trolox as a standard .
- Coulometric assays : Quantifies antioxidant capacity in bacterial models (e.g., E. coli M17 under oxidative stress) . Key controls : Blank samples, solvent effects, and validation against established antioxidants.
Q. What in vitro models are used to assess cytotoxic activity, and how are results interpreted?
Cytotoxicity is tested via:
- Cell viability assays : Using cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin-based protocols.
- Dose-response curves : IC₅₀ values are calculated and compared to reference drugs (e.g., doxorubicin). Evidence suggests oxazine derivatives exhibit moderate cytotoxicity, likely via redox cycling or DNA intercalation .
Q. How is antihypoxic activity evaluated in preclinical models, and what mechanistic insights exist?
Normobaric hypoxia with hypercapnia : Rodents are exposed to low-oxygen/high-CO₂ environments, and survival time is measured. Derivatives like 1,4-benzoxazines show superior activity to mexidole (2-ethyl-6-methyl-3-hydroxypyridine succinate), potentially via mitochondrial uncoupling or ROS modulation .
Q. What reaction mechanisms govern the formation of oxazine derivatives from this compound?
Proposed mechanisms involve:
Q. How does crystallographic data inform the conformational stability of this compound?
X-ray analysis reveals a centrosymmetric structure with planar geometry. The Z,Z-configuration is stabilized by conjugated π-systems and hydrogen-bonded networks, preventing isomerization. Comparative studies with 4-methoxyphenyl analogs show similar packing motifs .
Q. What methodologies are used for acute toxicity profiling of derivatives?
OECD Guideline 423 : Determines LD₅₀ in rodents via graded dosing. Derivatives like benzoxazines show low toxicity (LD₅₀ > 2000 mg/kg), attributed to rapid metabolism and excretion .
Q. How do substituent modifications (e.g., Cl vs. CH₃) impact bioactivity?
- 4-Chlorophenyl groups : Enhance electron-withdrawing effects, increasing oxidative stress potential.
- 4-Methylphenyl groups : Improve lipophilicity, enhancing membrane permeability.
SAR studies : Correlate substituent Hammett constants (σ) with antioxidant/antihypoxic IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
